Highly regioselective synthesis of 3-alkenyl-oxindole ring-fused 3,3′-disubstituted oxindoles via direct gamma-substitution of Morita–Baylis–Hillman carbonates of isatins with 3-substituted oxindoles†
Organic & Biomolecular Chemistry Pub Date: 2014-10-02 DOI: 10.1039/C4OB01523A
Abstract
The first phase transfer-catalysed direct γ-substitution of Morita–Baylis–Hillman carbonates of isatins with 3-substituted oxindoles has been developed, which affords 3-alkenyl-oxindole ring-fused 3,3′-disubstituted oxindoles in up to 83% yield under mild reaction conditions. Furthermore, their biological activity has been preliminarily demonstrated by in vitro evaluation against human prostate cancer cells PC-3 and human leukemia cells K562, using MTT-based assays with the commercially available standard drug Cisplatin as a positive control. Gratifyingly, compounds 3aa, 3ba and 3ca exhibited comparable in vitro inhibitory activities against human prostate cancer cells (PC-3) to Cisplatin. What's more, 3ba also had a good inhibition ability against human leukemia cells K562. These results indicate that 3-alkenyl-oxindole ring-fused 3,3′-disubstituted oxindole analogs may be potential lead compounds for further biological screening.

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Journal Name:Organic & Biomolecular Chemistry
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CAS no.: 72707-60-9